REACTION_CXSMILES
|
[C:1]1([CH:7]2[O:11][CH:10]([CH:12]([CH3:16])C(O)=O)[C:9](=[C:17]=[CH2:18])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:19]([O-:22])([O-])=[O:20].[K+].[K+].[C:25]1(I)[CH:30]=[CH:29]C=[CH:27][CH:26]=1.O.[CH3:33]N(C)C=O>C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([CH:7]2[O:11][CH:10]3[C:9]([C:17]([C:18]4[CH:29]=[CH:30][CH:25]=[CH:26][CH:27]=4)=[CH2:33])([O:22][C:19](=[O:20])[CH2:16][CH2:12]3)[CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^1:47,49,68,87|
|
Name
|
(5-phenyl-3-vinylidene-tetrahydro-furan-2-yl)propionic acid
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(C(O1)C(C(=O)O)C)=C=C
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
138 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 4 hours at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
washed with H2O and NaCl
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydride MgSO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remnant was purified through silica gel tube chromatography (EtOAc
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1CC2(OC(CCC2O1)=O)C(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |